1-(2-bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole
Overview
Description
1-(2-bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C6H7Br2N3O2 and its molecular weight is 312.95 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole is a synthetic organic compound characterized by its unique pyrazole structure, which incorporates both bromoethyl and bromomethyl substituents along with a nitro group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Chemical Name : this compound
- CAS Number : 1227210-31-2
- Molecular Formula : CHBrNO
- Molecular Weight : 266.95 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3-nitro-1H-pyrazole with suitable bromoalkyl halides under basic conditions, often using solvents like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen replaces a leaving group from the bromoalkyl compound.
The biological activity of this compound is thought to arise from its ability to interact with various biological targets:
- Alkylating Agent : The bromo groups can act as alkylating agents, modifying nucleophilic sites in biomolecules.
- Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that affect cellular processes.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that compounds with similar structures possess activity against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory effects. Compounds similar to this compound have been reported to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis signaling pathways.
Case Studies and Research Findings
Study | Findings |
---|---|
Burguete et al. (2016) | Synthesis of novel pyrazole derivatives demonstrated significant antibacterial activity against E. coli and S. aureus. |
Chovatia et al. (2016) | Tested pyrazole derivatives for anti-tubercular activity; compounds showed promising results against Mycobacterium tuberculosis. |
Current Status Review (2014) | Highlighted the broad spectrum of biological activities associated with pyrazoles, including anti-inflammatory and anticancer effects. |
Properties
IUPAC Name |
1-(2-bromoethyl)-5-(bromomethyl)-3-nitropyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2N3O2/c7-1-2-10-5(4-8)3-6(9-10)11(12)13/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEOHTKJNSKFKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CCBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219896 | |
Record name | 1-(2-Bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227210-31-2 | |
Record name | 1-(2-Bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227210-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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